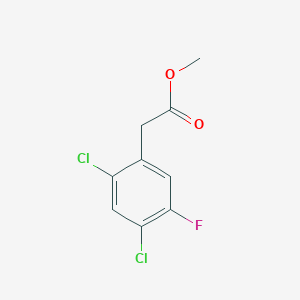

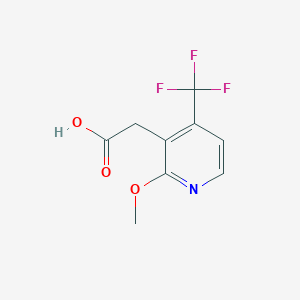

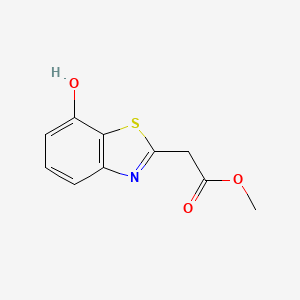

Methyl 7-hydroxybenzothiazole-2-acetate

Descripción general

Descripción

Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They attract great interest from researchers for drug design due to their high biological and pharmacological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The structure of benzothiazoles is characterized by a bicyclic system consisting of a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive building blocks for organic and organoelement synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Aplicaciones Científicas De Investigación

Antitumor Activity

Methyl 7-hydroxybenzothiazole-2-acetate has been noted for its antitumor properties, particularly in the form of 2-(4-Aminophenyl)benzothiazoles. These compounds exhibit selective growth inhibitory properties against human cancer cell lines, with significant potency observed in certain breast cancer cell lines like MCF-7 and T-47D. The differential uptake and metabolism of these compounds by various cell lines may contribute to their selective profile of anticancer activity. However, it's crucial to note that the hydroxylated derivatives of these compounds, like 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, were found to lack antitumor properties in vitro, indicating the specificity of their active forms and metabolic pathways (Kashiyama et al., 1999).

Environmental Monitoring

Benzothiazoles, including methyl 7-hydroxybenzothiazole-2-acetate derivatives, are used in industrial applications and often found as pollutants in wastewater. A method involving reversed-phase liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) was developed for analyzing these compounds in wastewaters. The presence and concentration changes of these compounds, including 2-hydroxybenzothiazole, were monitored in tannery effluent samples, highlighting the environmental impact and the need for monitoring these substances (Reemtsma, 2000).

Pharmacological Applications

Various benzothiazole derivatives, including methyl 7-hydroxybenzothiazole-2-acetate, have been synthesized and assessed for their pharmacological properties. For instance, compounds like 1-Acylthiosemicarbazides, 1,2,4-triazole-5(4H)-thiones, and 1,3,4-thiadiazoles containing 5-methyl-2-benzoxazolinones were synthesized and evaluated for their analgesic-anti-inflammatory and antimicrobial activities. These studies have shown that while most compounds exhibit high activity in the analgesic-anti-inflammatory field, they are mostly inactive against bacteria and fungi (Salgın-Gökşen et al., 2007).

Amyloidosis Visualization

Methyl 7-hydroxybenzothiazole-2-acetate derivatives, specifically N-[methyl-11C]2-(4′-methylamino-phenyl)-6-hydroxybenzothiazole (11C-PIB), have been used in PET scans to visualize cardiac amyloid deposits in patients with amyloidosis, a condition associated with heart failure and high mortality. This application in medical imaging is crucial for the noninvasive specific diagnosis of cardiac amyloidosis, aiding in the management and treatment of this condition (Antoni et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(7-hydroxy-1,3-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-14-9(13)5-8-11-6-3-2-4-7(12)10(6)15-8/h2-4,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEVGRWAGKWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC2=C(S1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601217850 | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-hydroxybenzothiazole-2-acetate | |

CAS RN |

1261846-29-0 | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261846-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazoleacetic acid, 7-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601217850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.